molecular formula C13H14N2O4S B2703376 2-(3,5-dioxothiomorpholin-4-yl)-N-(3-methoxyphenyl)acetamide CAS No. 868215-18-3

2-(3,5-dioxothiomorpholin-4-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2703376
CAS No.: 868215-18-3
M. Wt: 294.33
InChI Key: HUDRRWDGQQRXIQ-UHFFFAOYSA-N
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Description

2-(3,5-dioxothiomorpholin-4-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiomorpholine ring, which is a sulfur-containing heterocycle, and an acetamide group attached to a methoxyphenyl moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dioxothiomorpholin-4-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the thiomorpholine intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

    Attachment of the Methoxyphenyl Moiety: The final step involves the coupling of the methoxyphenyl group to the acetamide-thiomorpholine intermediate using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dioxothiomorpholin-4-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide group to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction of the acetamide group can produce amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound may have potential as a biochemical probe or tool for studying biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.

    Industry: The compound may find applications in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dioxothiomorpholin-4-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiomorpholine ring and acetamide group may interact with enzymes or receptors, modulating their activity. The methoxyphenyl moiety can enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a different position of the methoxy group on the phenyl ring.

    2-(3,5-dioxothiomorpholin-4-yl)-N-(3-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a methoxy group on the phenyl ring.

    2-(3,5-dioxothiomorpholin-4-yl)-N-(3-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group on the phenyl ring.

Uniqueness

The uniqueness of 2-(3,5-dioxothiomorpholin-4-yl)-N-(3-methoxyphenyl)acetamide lies in its specific combination of functional groups and their positions. The methoxy group on the phenyl ring can influence the compound’s reactivity and interactions with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

2-(3,5-dioxothiomorpholin-4-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-19-10-4-2-3-9(5-10)14-11(16)6-15-12(17)7-20-8-13(15)18/h2-5H,6-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDRRWDGQQRXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)CSCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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